molecular formula C9H11O+ B14658083 (E)-Methyl(1-phenylethylidene)oxidanium CAS No. 39902-26-6

(E)-Methyl(1-phenylethylidene)oxidanium

Cat. No.: B14658083
CAS No.: 39902-26-6
M. Wt: 135.18 g/mol
InChI Key: DJPUNHRTWATYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(alpha-methylbenzylidene)oxonium is a unique organic compound characterized by its oxonium ion structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(alpha-methylbenzylidene)oxonium typically involves the reaction of alpha-methylbenzylidene with methylating agents under controlled conditions. One common method is the reaction of alpha-methylbenzylidene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Methyl(alpha-methylbenzylidene)oxonium often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl(alpha-methylbenzylidene)oxonium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxonium ion, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed

    Oxidation: Oxides and ketones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

Methyl(alpha-methylbenzylidene)oxonium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl(alpha-methylbenzylidene)oxonium involves its interaction with nucleophiles and electrophiles. The oxonium ion acts as an electrophilic center, attracting nucleophiles and facilitating various chemical transformations. The molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methylbenzylideneoxonium
  • Alpha-methylbenzylideneoxonium
  • Benzylideneoxonium

Uniqueness

Methyl(alpha-methylbenzylidene)oxonium is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

39902-26-6

Molecular Formula

C9H11O+

Molecular Weight

135.18 g/mol

IUPAC Name

methyl(1-phenylethylidene)oxidanium

InChI

InChI=1S/C9H11O/c1-8(10-2)9-6-4-3-5-7-9/h3-7H,1-2H3/q+1

InChI Key

DJPUNHRTWATYHW-UHFFFAOYSA-N

Canonical SMILES

CC(=[O+]C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.